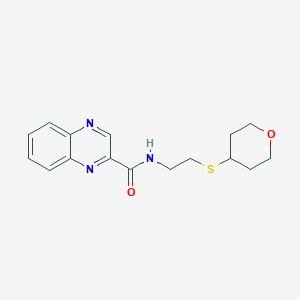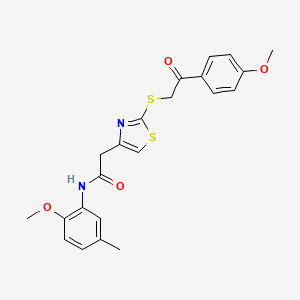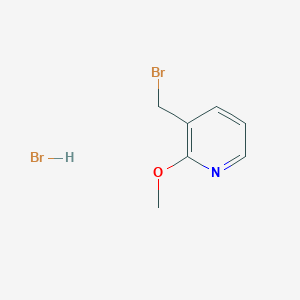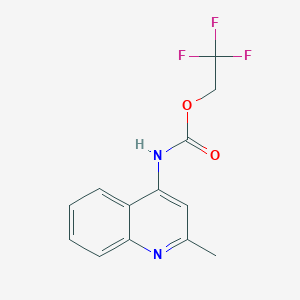
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a thiazolidine derivative that has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Applications
Research has demonstrated the potential of novel thiazolidine derivatives as both antioxidants and anti-inflammatory compounds. Compounds within this chemical family have shown good efficacy in DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition assays. Specifically, certain derivatives have exhibited both antioxidant and anti-inflammatory activities, highlighting their dual therapeutic potential (Koppireddi et al., 2013).
Antimicrobial and Antibacterial Applications
Novel thiazolidine derivatives have also been synthesized and evaluated for their antibacterial activity against common pathogens such as Staphylococcus Aureus, Bacillus Subtilis, Escherichia Coli, and Pseudomonas Aeruginosa. These studies suggest that such compounds could serve as bases for developing new antibacterial agents (Juddhawala et al., 2011).
Antifungal Applications
Thiazolidine derivatives have also been investigated for their antifungal activities. Research indicates that some derivatives demonstrate excellent activity against fungal species, suggesting their potential in treating fungal infections (Devi et al., 2022).
Anticonvulsant and Neuroprotective Applications
Further studies have explored the anticonvulsant and neuroprotective properties of thiazolidine derivatives. Certain compounds within this chemical class have shown promising anticonvulsant activities, suggesting their potential use in managing seizure disorders and epilepsy (Senthilraja & Alagarsamy, 2012).
Antitumor Applications
Additionally, thiazolidine derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activities. Some of these compounds have shown considerable anticancer activity against various cancer cell lines, indicating their potential in cancer therapy (Yurttaş et al., 2015).
Anti-tubercular Applications
Research has also highlighted the anti-tubercular properties of thiazolidine derivatives, with some showing promising activity against tuberculosis. This indicates their potential contribution to the development of new anti-tubercular agents (Dubey & Bhardwaj, 2022).
Propiedades
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c22-16(19-13-6-8-14(9-7-13)21(25)26)10-15-17(23)20(18(24)27-15)11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZLBXAYUHJODI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2367430.png)
![3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2367432.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2367436.png)



![(3Z)-1-(4-chlorobenzyl)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367443.png)
![4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2367445.png)
![2-Chloro-1-[3-(3-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]propan-1-one](/img/structure/B2367446.png)

![6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2367450.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2367451.png)